molecular formula C18H24N4O4S B11271798 ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11271798
M. Wt: 392.5 g/mol
InChI Key: QXQSTISIPMAEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with G-protein-coupled receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-19-20-17(15)27(24,25)22-9-7-21(8-10-22)16-11-13(2)5-6-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20)

InChI Key

QXQSTISIPMAEQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.